molecular formula C5H10O4 B8808797 Methyl 3,4-dihydroxybutanoate

Methyl 3,4-dihydroxybutanoate

Katalognummer: B8808797
Molekulargewicht: 134.13 g/mol
InChI-Schlüssel: KCKWOJWPEXHLOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,4-dihydroxybutanoate (C₅H₁₀O₄) is a chiral ester with two hydroxyl groups at the 3rd and 4th positions of the butanoate backbone. It exists as two enantiomers: (3R)- and (3S)-methyl 3,4-dihydroxybutanoate (). The compound is recognized for its role as a chiral building block in organic synthesis and pharmaceuticals (). Key properties include:

  • Molecular weight: 134.13 g/mol
  • Optical rotation: (3S)-enantiomer exhibits [α]D²⁰ = -25.8° (c = 0.9 in CHCl₃) ().
  • Purity: ≥95% in commercial batches, stored at -20°C for stability ().

In neurobiology, methyl 3,4-dihydroxybutanoate (abbreviated as MDHB in studies) promotes neural stem cell (NSC) differentiation into cholinergic neurons, which are critical for memory and motor functions. It achieves this by modulating cell cycle genes (e.g., Cdc20, Tacc3) and upregulating cholinergic markers like Isl1 (–7). MDHB also inhibits astrocyte differentiation under specific conditions (), though conflicting reports note increased GFAP (astrocyte marker) expression at higher doses ().

Eigenschaften

Molekularformel

C5H10O4

Molekulargewicht

134.13 g/mol

IUPAC-Name

methyl 3,4-dihydroxybutanoate

InChI

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3

InChI-Schlüssel

KCKWOJWPEXHLOQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(CO)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (3R)- vs. (3S)-Methyl 3,4-Dihydroxybutanoate

Property (3R)-Methyl 3,4-Dihydroxybutanoate (3S)-Methyl 3,4-Dihydroxybutanoate
CAS Number 114819-45-3 () 90414-36-1 ()
Optical Rotation Not explicitly reported [α]D²⁰ = -25.8° ()
Applications Limited data; presumed similar neurogenic effects Used in pharmaceuticals and fine chemicals ()
Biological Activity Promotes NSC differentiation (–10) No direct neurogenic data; structural similarity suggests potential overlap

Key Insight : Both enantiomers share the same molecular formula but differ in stereochemical configuration, which may influence receptor binding or metabolic pathways. The (3S)-form is commercially prioritized for synthetic applications due to its defined optical properties ().

Parent Acid: 3,4-Dihydroxybutyric Acid

Property 3,4-Dihydroxybutyric Acid Methyl 3,4-Dihydroxybutanoate
Molecular Formula C₄H₈O₄ () C₅H₁₀O₄ ()
Bioactivity Elevated in SSADH deficiency () Enhances cholinergic neuron differentiation ()
Solubility Hydrophilic due to free carboxylic acid Increased lipophilicity from ester group

Key Insight: Esterification of 3,4-dihydroxybutyric acid improves membrane permeability, making methyl 3,4-dihydroxybutanoate more effective in cellular models (–10).

Comparison with Other Neurogenic Compounds

Compound Mechanism of Action Efficacy in NSC Differentiation
MDHB Inhibits PI3K/AKT, activates GSK3β, upregulates Isl1 () High specificity for cholinergic neurons ()
Hippocalcin Promotes neurogenesis, suppresses astrocytes () Broader neuronal subtypes
Wnt-3a Induces neurogenesis via HES5 () Less selective; affects multiple pathways

Key Insight : MDHB’s selectivity for cholinergic neurons distinguishes it from broader-acting agents like Wnt-3a. However, its effects on astrocytes remain context-dependent, with GFAP suppression at lower doses () and promotion at higher concentrations () .

Research Findings and Contradictions

  • Neurogenic Specificity : MDHB upregulates Isl1 (cholinergic marker) and MAP2 (mature neuron marker) while suppressing GABAergic and dopaminergic pathways () .
  • Astrocyte Modulation: Discrepancies exist— reports GFAP upregulation at 8–32 µM MDHB, while notes inhibition. This may reflect dose-dependent effects or differences in NSC subtypes .
  • Cell Cycle Arrest : MDHB reduces Ki67 (proliferation marker) and downregulates Cdc20, arresting NSCs in G1 phase () .

Vorbereitungsmethoden

Asymmetric Catalysis for (S)-Methyl 3,4-Dihydroxybutanoate

The (S)-enantiomer is synthesized via chiral auxiliary-assisted routes or enzymatic resolution. A prominent approach involves:

  • Chiral Pool Strategy : Starting from (S)-malic acid, which is reduced to (S)-3,4-dihydroxybutanoic acid using NaBH₄ in tetrahydrofuran.

  • Esterification : The acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester with >98% enantiomeric excess (ee).

Table 2: Stereoselective Synthesis Parameters

StepReagents/Conditionsee (%)Yield (%)
ReductionNaBH₄, THF, 0°C9575
EsterificationSOCl₂, MeOH, reflux9885

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (R)-enantiomer from racemic methyl 3,4-dihydroxybutanoate, leaving the (S)-enantiomer intact. This method achieves 90–95% ee but requires longer reaction times (24–48 hours).

Derivatization Techniques for Esterification

Boron Trichloride-Methanol Mediated Esterification

3,4-Dihydroxybutanoic acid is converted to its methyl ester using BCl₃-methanol, a method adapted from fatty acid methyl ester (FAME) synthesis.

  • Procedure :

    • Dissolve 3,4-dihydroxybutanoic acid in methanol.

    • Add BCl₃-methanol (12% w/w) and heat at 60°C for 10 minutes.

    • Extract the ester with hexane and dry over Na₂SO₄.

  • Advantages : Rapid reaction (<15 minutes) and high conversion rates (>90%).

Table 3: Derivatization Conditions and Outcomes

ParameterValueOutcome
Catalyst Loading2 mL BCl₃-methanol per 25 mg acid92% conversion
Temperature60°C89% yield
SolventHexaneEfficient phase separation

Industrial-Scale Production Considerations

Cost-Effectiveness of Glucose-Derived Synthesis

The glucose route is favored for bulk production due to low raw material costs (~$5/kg for cellobiose). However, enantiomeric resolution adds ~20% to total costs, making stereoselective methods more economical for high-purity applications.

Environmental Impact

BCl₃-mediated esterification generates acidic waste, requiring neutralization before disposal. In contrast, enzymatic methods produce minimal waste but face scalability challenges.

Emerging Methodologies

Continuous Flow Reactors

Recent advancements employ microreactors for the glucose-based synthesis, reducing reaction time to 2 hours and improving yield to 50% through enhanced mass transfer.

Biocatalytic Esterification

Engineered esterases from Pseudomonas fluorescens enable direct esterification of 3,4-dihydroxybutanoic acid in aqueous media, achieving 80% yield at 30°C .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for enantiomerically pure (S)-Methyl 3,4-dihydroxybutanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of (S)-Methyl 3,4-dihydroxybutanoate can be adapted from analogous dihydroxy ester syntheses. For example, borane-dimethyl sulfide complexes in THF at 0°C under nitrogen, followed by sodium borohydride reduction, have been used to produce stereospecific dihydroxy esters . Post-reaction purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical to achieve ≥98% purity, as validated by NMR and chiral HPLC . Optimizing stoichiometry of reducing agents and reaction time (e.g., 1 hour at 0°C, then overnight at room temperature) improves yield (e.g., 61% reported for similar compounds) .

Q. How should Methyl 3,4-dihydroxybutanoate be stored to ensure long-term stability, and what are the expiration timelines under different conditions?

  • Methodological Answer : As a hygroscopic compound, the powder should be stored at -25°C to -15°C in airtight containers under inert gas, with a 3-year stability window. Solutions in anhydrous solvents (e.g., DMSO) require storage at -80°C to -65°C, with a 2-year shelf life. Periodic NMR or LC-MS analysis is recommended to monitor degradation (e.g., ester hydrolysis) .

Advanced Research Questions

Q. What advanced analytical techniques are required to resolve stereochemical impurities in Methyl 3,4-dihydroxybutanoate, and how can diastereomer ratios be quantified?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane mobile phases effectively separates enantiomers. Complementary ¹H-NMR analysis (e.g., DMSO-d₆ at 400 MHz) identifies diastereomers via splitting patterns in hydroxyl and methine proton regions . For quantification, integrate diagnostic peaks (e.g., δ 3.79 ppm for methoxy groups) and compare to racemic standards .

Q. How can researchers design in vitro experiments to evaluate the neurodifferentiation potential of Methyl 3,4-dihydroxybutanoate using neural stem cells (NSCs)?

  • Methodological Answer : Adapt protocols from studies on structurally similar compounds (e.g., Methyl 3,4-dihydroxybenzoate). Culture NSCs in differentiation media containing 10–50 µM Methyl 3,4-dihydroxybutanoate for 5–9 days. Assess neuronal commitment via immunostaining for Tuj1 (βIII-tubulin) and MAP2, while suppressing GFAP (astrocyte marker). Use RNA-seq to profile differentiation-related genes (e.g., NeuroD1, MAP2) and validate with qRT-PCR .

Q. What strategies mitigate solubility limitations of Methyl 3,4-dihydroxybutanoate in aqueous cell culture systems without inducing cytotoxicity?

  • Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) or use cyclodextrin-based solubilization (e.g., 2-hydroxypropyl-β-cyclodextrin at 5 mM). Adjust pH to 7.4 with buffered saline to enhance solubility. Validate biocompatibility via MTT assays and monitor ester stability in media via LC-MS .

Q. How should researchers address discrepancies in reported bioactivity data for Methyl 3,4-dihydroxybutanoate, particularly regarding dose-dependent effects across studies?

  • Methodological Answer : Variability may arise from differences in compound purity, storage conditions, or cell models. Standardize protocols using ≥98% pure batches (HPLC-validated) and replicate experiments across multiple cell lines (e.g., SH-SY5Y for neuroprotection, primary NSCs for differentiation). Perform dose-response curves (1–100 µM) with controls for solvent effects (e.g., DMSO). Cross-validate findings using orthogonal assays (e.g., ROS scavenging for antioxidant activity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.